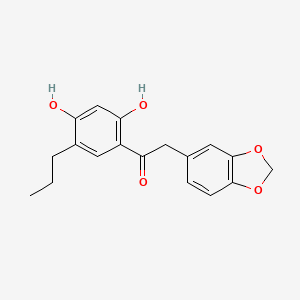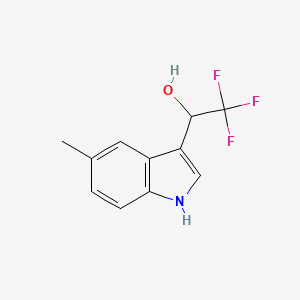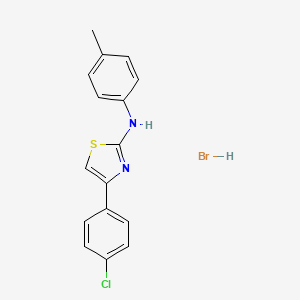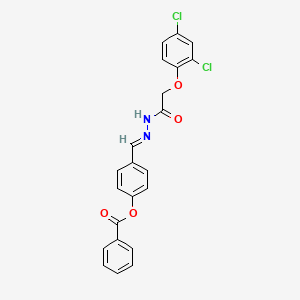
2-(1,3-Benzodioxol-5-yl)-1-(2,4-dihydroxy-5-propylphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-Benzodioxol-5-yl)-1-(2,4-dihydroxy-5-propylphenyl)ethanone is an organic compound that features a benzodioxole ring and a dihydroxyphenyl group. Compounds with such structures are often of interest due to their potential biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Benzodioxol-5-yl)-1-(2,4-dihydroxy-5-propylphenyl)ethanone typically involves the following steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Attachment of the Ethanone Group: The ethanone group can be introduced via Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst like aluminum chloride.
Introduction of the Dihydroxyphenyl Group: This step may involve a coupling reaction, such as Suzuki or Heck coupling, to attach the dihydroxyphenyl group to the ethanone intermediate.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Benzodioxol-5-yl)-1-(2,4-dihydroxy-5-propylphenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The dihydroxy groups can be oxidized to quinones.
Reduction: The ethanone group can be reduced to an alcohol.
Substitution: Halogenation or nitration can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a biochemical probe or in drug discovery.
Medicine: Investigated for potential therapeutic properties.
Industry: Used in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(1,3-Benzodioxol-5-yl)-1-(2,4-dihydroxy-5-propylphenyl)ethanone would depend on its specific application. For example, if used as a drug, it might interact with specific enzymes or receptors, modulating their activity. The benzodioxole and dihydroxyphenyl groups could play a role in binding to molecular targets.
Comparison with Similar Compounds
Similar Compounds
2-(1,3-Benzodioxol-5-yl)-1-(2,4-dihydroxyphenyl)ethanone: Lacks the propyl group.
2-(1,3-Benzodioxol-5-yl)-1-(2,4-dihydroxy-5-methylphenyl)ethanone: Has a methyl group instead of a propyl group.
Uniqueness
The presence of the propyl group in 2-(1,3-Benzodioxol-5-yl)-1-(2,4-dihydroxy-5-propylphenyl)ethanone may confer unique properties, such as altered lipophilicity, which can affect its biological activity and solubility.
Properties
Molecular Formula |
C18H18O5 |
|---|---|
Molecular Weight |
314.3 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-1-(2,4-dihydroxy-5-propylphenyl)ethanone |
InChI |
InChI=1S/C18H18O5/c1-2-3-12-8-13(16(21)9-14(12)19)15(20)6-11-4-5-17-18(7-11)23-10-22-17/h4-5,7-9,19,21H,2-3,6,10H2,1H3 |
InChI Key |
SOIFXIDUZIIFTO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=C(C=C1O)O)C(=O)CC2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-tert-butyl-N'-[(E)-(3-nitrophenyl)methylidene]-1-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11986423.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide](/img/structure/B11986429.png)
![2-(4-Bromophenyl)-9-chloro-5,5-dimethyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11986434.png)
![N'-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B11986448.png)
![N-[2,2,2-trichloro-1-({[2-methoxy-4-(vinylsulfonyl)anilino]carbothioyl}amino)ethyl]acetamide](/img/structure/B11986449.png)


![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11986469.png)
![2-[(1-Benzyl-1H-benzimidazol-2-YL)sulfanyl]-N'-[(E)-1-(4-bromophenyl)ethylidene]acetohydrazide](/img/structure/B11986473.png)
![2-[2-(4,4-Dimethyl-2,6-dioxocyclohexyl)ethyl]isoindole-1,3-dione](/img/structure/B11986475.png)
![7,9-Dichloro-5-(2-chlorophenyl)-2-(2-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11986483.png)
![4-bromo-2-[(E)-{[3-(3,4-dimethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]phenol](/img/structure/B11986488.png)

![1-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11986494.png)
